molecular formula C11H13Cl B3315103 2-Chloro-3-(2,4-dimethylphenyl)-1-propene CAS No. 951891-63-7

2-Chloro-3-(2,4-dimethylphenyl)-1-propene

Cat. No. B3315103
CAS RN: 951891-63-7
M. Wt: 180.67 g/mol
InChI Key: DLKQQGYIHPXVFD-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,4-dimethylphenyl)-1-propene, also known as 2-chloro-3-isopropyl-1-methylbenzene, is a compound belonging to the class of compounds known as aromatic hydrocarbons. Aromatic hydrocarbons are organic compounds containing one or more cyclic structures of carbon and hydrogen atoms. 2-Chloro-3-(2,4-dimethylphenyl)-1-propene is a colorless liquid with a pungent odor and a boiling point of 164°C. It is insoluble in water, but soluble in most organic solvents.

Scientific Research Applications

2-Chloro-3-(2,4-dimethylphenyl)-1-propene has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, insecticides, and other organic compounds. It is also used in the synthesis of dyes, perfumes, and flavorings. In addition, it is used in the production of synthetic rubber and plasticizers.

Mechanism of Action

2-Chloro-3-(2,4-dimethylphenyl)-1-propene is a reactive compound that is involved in a number of chemical reactions. The mechanism of action of 2-chloro-3-(2,4-dimethylphenyl)-1-propene involves the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-Chloro-3-(2,4-dimethylphenyl)-1-propene has a number of biochemical and physiological effects. It is an irritant and can cause skin and eye irritation. It can also cause respiratory irritation and can be toxic if inhaled in large quantities. In addition, it can cause allergic reactions and can be carcinogenic if exposed to in high concentrations for a prolonged period of time.

Advantages and Limitations for Lab Experiments

2-Chloro-3-(2,4-dimethylphenyl)-1-propene has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in most conditions. It is also relatively non-toxic and non-irritating. However, it is flammable and should be handled with care. In addition, it can react with other compounds and should be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene. One potential direction is the development of new synthetic methods for the synthesis of pharmaceuticals and other organic compounds. Another potential direction is the development of new catalysts for the synthesis of 2-chloro-3-(2,4-dimethylphenyl)-1-propene. Finally, further research could be conducted to explore the biochemical and physiological effects of 2-chloro-3-(2,4-dimethylphenyl)-1-propene.

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKQQGYIHPXVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247641
Record name 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2,4-dimethylphenyl)-1-propene

CAS RN

951891-63-7
Record name 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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